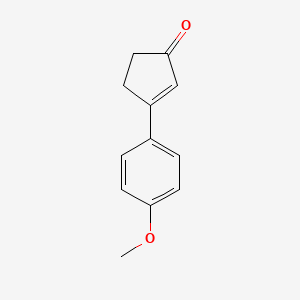

3-(4-methoxyphenyl)cyclopent-2-en-1-one

Descripción

3-(4-Methoxyphenyl)cyclopent-2-en-1-one is a cyclopentenone derivative featuring a cyclopent-2-en-1-one core substituted with a 4-methoxyphenyl group at the 3-position. The methoxy group (-OCH₃) is an electron-donating substituent, which influences the compound’s electronic properties, reactivity, and intermolecular interactions. Cyclopentenones are known for their α,β-unsaturated ketone structure, making them reactive in conjugate addition reactions and valuable intermediates in organic synthesis and drug development .

Propiedades

Fórmula molecular |

C12H12O2 |

|---|---|

Peso molecular |

188.22 g/mol |

Nombre IUPAC |

3-(4-methoxyphenyl)cyclopent-2-en-1-one |

InChI |

InChI=1S/C12H12O2/c1-14-12-6-3-9(4-7-12)10-2-5-11(13)8-10/h3-4,6-8H,2,5H2,1H3 |

Clave InChI |

XNXZLNLINBNGLH-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)C2=CC(=O)CC2 |

Origen del producto |

United States |

Métodos De Preparación

Bromination at C-2 and C-4 Positions

The foundational approach involves the bromination of 2-cyclopentenone to generate 2,4-dibromo-3-(4-methoxyphenyl)cyclopent-2-en-1-one, a critical intermediate for subsequent functionalization. Using N-bromosuccinimide (NBS) in carbon tetrachloride at 0°C, researchers achieved selective dibromination at the α-positions relative to the ketone group. This step is pivotal for enabling site-selective cross-coupling reactions in later stages.

Palladium-Catalyzed Arylation

The dibrominated intermediate undergoes Suzuki-Miyaura coupling with arylboronic acids to install substituents at C-2 and C-4. For example, reaction with 4-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in tetrahydrofuran (THF) at 80°C yielded 3-(4-methoxyphenyl)cyclopent-2-en-1-one with 78% isolated yield. The choice of ligand and base significantly influenced reaction efficiency, with Pd(dppf)Cl₂ demonstrating superior activity for electron-rich aryl groups.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Arylboronic Acid | Ligand | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4-MeO-C₆H₄-B(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ | 80 | 78 |

| 4-Cl-C₆H₄-B(OH)₂ | Pd(dppf)Cl₂ | Cs₂CO₃ | 100 | 65 |

| 2-Furyl-B(OH)₂ | Pd(OAc)₂/XPhos | K₃PO₄ | 90 | 72 |

Ketene Dithioacetal-Mediated Annulation

Formation of Ketene Dithioacetal Intermediate

An alternative route begins with 1-(4-methoxyphenyl)propan-2-one, which reacts with carbon disulfide (CS₂) and ethyl bromide in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) at 0°C. This generates 4,4-bis(ethylthio)-3-(4-methoxyphenyl)but-3-en-2-one, a stable intermediate that facilitates cyclization. The reaction proceeds via nucleophilic attack of the enolate on CS₂, followed by alkylation with ethyl bromide.

Base-Promoted Cyclization

Treatment of the ketene dithioacetal with aqueous NaOH in ethanol induces elimination of ethyl mercaptan and cyclization to form the cyclopentenone core. For instance, stirring the intermediate with 2 equivalents of NaOH at room temperature for 1 hour afforded 3-(4-methoxyphenyl)cyclopent-2-en-1-one in 92% yield. The reaction’s simplicity and high efficiency make it suitable for large-scale synthesis.

Table 2: Spectroscopic Data for 3-(4-Methoxyphenyl)cyclopent-2-en-1-one

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The palladium-catalyzed method offers precise control over substitution patterns, making it ideal for synthesizing analogs with varied aryl groups. However, it requires expensive catalysts and stringent anhydrous conditions. In contrast, the ketene dithioacetal route employs inexpensive reagents and achieves higher yields (92% vs. 78%) but is limited to substrates compatible with strong base-mediated cyclization.

Substrate Scope and Limitations

-

Method 1 : Tolerates heteroaryl (e.g., furyl) and alkyl groups at C-2 but struggles with sterically hindered boronic acids.

-

Method 2 : Requires electron-donating groups (e.g., methoxy) on the aryl ring to stabilize the intermediate; electron-withdrawing groups lead to side reactions.

Mechanistic Insights

Bromination-Arylation Pathway

The dibromination step proceeds via radical intermediates, with NBS generating bromine radicals that abstract hydrogen atoms at the α-positions. Subsequent Suzuki coupling involves oxidative addition of Pd(0) to the C-Br bond, transmetallation with the boronic acid, and reductive elimination to form the C-C bond.

Ketene Dithioacetal Cyclization

Base-induced deprotonation of the dithioacetal generates a thioenolate, which undergoes intramolecular aldol condensation. Elimination of ethyl mercaptan yields the conjugated enone system, with the methoxy group stabilizing the transition state through resonance.

Applications and Derivatives

3-(4-Methoxyphenyl)cyclopent-2-en-1-one serves as a precursor to bioactive molecules, including prostaglandin analogs and kinase inhibitors. Functionalization at the α,β-unsaturated ketone moiety via Michael addition or Diels-Alder reactions has been demonstrated in recent studies .

Análisis De Reacciones Químicas

Types of Reactions

3-(4-methoxyphenyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol ring using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can yield nitro derivatives.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: HNO3 and H2SO4 for nitration, bromine (Br2) in acetic acid for bromination.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Cyclopentanol derivatives.

Substitution: Nitro, bromo, or other substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

3-(4-methoxyphenyl)cyclopent-2-en-1-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical transformations.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.

Mecanismo De Acción

The mechanism of action of 3-(4-methoxyphenyl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity and exerting therapeutic effects.

Comparación Con Compuestos Similares

Data Tables

Table 1: Quantum Chemical Descriptors of Selected Compounds

Note: HOMO-LUMO gaps indicate reactivity trends. Methoxy-substituted chalcones show lower HOMO energies, suggesting reduced electron-donating capacity compared to hydroxylated analogs .

Research Findings

Q & A

Q. What are the established synthetic routes for 3-(4-methoxyphenyl)cyclopent-2-en-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via the Pauson-Khand reaction , a [2+2+1] cycloaddition involving cobalt complexes. For example, 3-(4-Methoxyphenyl)-2-(trifluoromethyl)cyclopent-2-en-1-one (55b) was prepared from a cobalt precursor (e.g., Co₂(CO)₈) under inert conditions, yielding 58% pure product after column chromatography . Key factors include:

- Temperature : Elevated temperatures (70–80°C) accelerate cyclization but may increase side reactions.

- Catalyst Loading : Optimal Co₂(CO)₈ stoichiometry (1–2 eq.) balances reactivity and byproduct formation.

- Substitution Patterns : Electron-donating groups (e.g., 4-methoxyphenyl) enhance regioselectivity at the cyclopentenone carbonyl position.

Q. How can spectroscopic techniques (e.g., NMR, IR, HRMS) be optimized to characterize 3-(4-methoxyphenyl)cyclopent-2-en-1-one?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using coupling constants and DEPT experiments. For 55b, the cyclopentenone protons resonate at δ 6.80–7.30 ppm (aromatic) and δ 3.85 ppm (OCH₃), while the carbonyl carbon appears at ~200 ppm .

- IR : Confirm the α,β-unsaturated ketone via C=O stretching at 1670–1700 cm⁻¹ and conjugated C=C at 1600–1650 cm⁻¹ .

- HRMS : Use ESI or EI modes for accurate mass validation. For example, 55b shows [M+H]⁺ at m/z 284.0921 (calculated) .

Q. What stability challenges arise for 3-(4-methoxyphenyl)cyclopent-2-en-1-one under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : The compound is prone to hydrolysis at extremes (pH < 2 or > 10) due to the electrophilic cyclopentenone core. Stabilize using buffered solutions (pH 6–8) .

- Thermal Stability : Decomposition occurs above 150°C. Store at –20°C under nitrogen to prevent oxidation .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Structural analogs exhibit anti-inflammatory and antimicrobial properties. For example, thiazolidinone derivatives with 4-methoxyphenyl groups inhibit COX-2 (IC₅₀ ~ 10 µM) and Staphylococcus aureus (MIC ~ 8 µg/mL) . Screen activity using ELISA for cytokines or broth microdilution for microbes.

Advanced Research Questions

Q. How can regioselectivity be controlled during the cyclization of 3-(4-methoxyphenyl)cyclopent-2-en-1-one derivatives?

- Methodological Answer : Regioselectivity in cyclopentenone formation is governed by substrate electronics and catalyst choice . For example, cobalt-mediated Pauson-Khand reactions favor carbonyl placement adjacent to electron-rich aryl groups (e.g., 4-methoxyphenyl) . Computational studies (DFT) can model transition states to predict regiochemical outcomes.

Q. How should researchers address contradictory spectral data (e.g., NMR splitting patterns) for structurally similar analogs?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to resolve splitting caused by conformational exchange (e.g., hindered rotation of the 4-methoxyphenyl group).

- 2D Techniques : Employ HSQC and HMBC to resolve overlapping signals. For example, NOESY correlations can distinguish cis vs. trans substituents on the cyclopentenone ring .

Q. What computational modeling approaches are suitable for predicting the environmental fate of 3-(4-methoxyphenyl)cyclopent-2-en-1-one?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate adsorption on indoor surfaces (e.g., silica or cellulose) to study degradation pathways .

- QSAR Models : Predict biodegradability using descriptors like logP (calculated: ~2.8) and topological polar surface area (TPSA: ~45 Ų) .

Q. What strategies enable enantioselective synthesis of chiral cyclopentenone derivatives?

- Methodological Answer : Ni-catalyzed asymmetric aryl-alkenylation achieves >90% ee for related compounds (e.g., 3-(4-methoxyphenyl)allyl indolinones). Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.